3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile
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Overview
Description
3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperazine ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, such as the sulfonyl and carbonitrile groups, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiophene compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines .
Scientific Research Applications
3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the sulfonyl and carbonitrile groups can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c16-11-14-15(4-1-5-17-14)23(20,21)19-8-6-18(7-9-19)12-13-3-2-10-22-13/h1-5,10H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDHFQRJFUHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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